molecular formula C21H22N4O B367131 4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine CAS No. 637756-59-3

4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine

Cat. No. B367131
CAS RN: 637756-59-3
M. Wt: 346.4g/mol
InChI Key: GGOHFJAXUJJYNI-UHFFFAOYSA-N
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Description

“4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine” is a chemical compound with the molecular formula C21H22N4O . It is based on the indolo[2,3-b]quinoxaline skeleton .


Synthesis Analysis

The synthesis of similar compounds involves an annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of this compound is based on the indolo[2,3-b]quinoxaline skeleton . The compound has a molecular weight of 346.426 Da .


Chemical Reactions Analysis

The synthesis of similar compounds involves a cascade intermolecular nucleophilic substitution and intramolecular cyclization . This process does not require any pre-functionalization procedures for the new C–C and C–N bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds based on the indolo[2,3-b]quinoxaline skeleton have been studied. They possess characteristic electronic absorption and emission spectra which strongly depend on the nature of solvents used . These compounds show intramolecular charge transfer transitions (ICT) in the range of 501–561 nm with high molar absorption coefficient (ε). They emit in the range of 580–648 nm in solutions and 672–700 nm (red region) in neat solid films .

Scientific Research Applications

Antiviral and Interferon Inducing Ability

  • Antiviral and Interferon Induction : Shibinskaya et al. (2010) synthesized 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, including morpholine derivatives, and found them to be potent interferon inducers with antiviral properties. These compounds exhibited low toxicity and high efficacy in inducing interferon, making them promising for antiviral applications (Shibinskaya et al., 2010).

Interaction with Human Serum Albumin

  • Biochemical Interactions : Yegorova et al. (2016) studied the interaction of 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride (MIQ) with human serum albumin (HSA) using fluorescence spectroscopy. This research provides insights into the biochemical interactions of this compound, which is crucial for understanding its pharmacokinetics and pharmacodynamics (Yegorova et al., 2016).

Immunomodulatory Effects

  • Immunomodulatory Action : Antonovych et al. (2015) investigated the effects of 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline on biomarkers of inflammation. The study indicated that this compound can modulate the immune system, potentially offering therapeutic benefits for conditions involving abnormal immune responses (Antonovych et al., 2015).

Structural and Synthetic Studies

  • Structural Analysis and Synthesis : Research has also been conducted on the synthesis and structural analysis of indoloquinoxaline derivatives. These studies are crucial for developing new synthetic methods and understanding the chemical properties of these compounds, which can lead to the discovery of novel applications in pharmaceuticals and biological research (Abu-Sheaib et al., 2008), (Bergman et al., 2003).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Some indoloquinoline alkaloids, which have a similar structure, have shown diverse biological activities such as antitumor, anti-inflammatory, and cytotoxic properties . Therefore, there is a need to prepare more compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity .

properties

IUPAC Name

4-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-15-6-7-19-16(14-15)20-21(23-18-5-3-2-4-17(18)22-20)25(19)9-8-24-10-12-26-13-11-24/h2-7,14H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOHFJAXUJJYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine
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